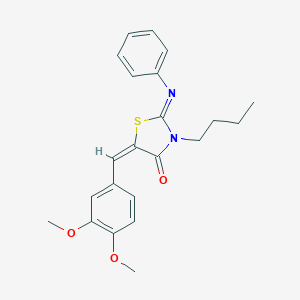![molecular formula C20H19ClN2OS B298963 [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione](/img/structure/B298963.png)
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione, also known as CBIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione is not fully understood. However, it is believed to exert its effects by modulating various cellular signaling pathways. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been reported to activate the p38 MAPK pathway, which plays a role in regulating cell growth and differentiation. It has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has also been shown to inhibit viral replication by interfering with viral entry and replication. Additionally, [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying cellular signaling pathways. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione is also stable and has a long shelf life, making it easy to store and handle. However, [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has some limitations for lab experiments. It is relatively expensive, which may limit its use in some studies. Additionally, [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has low solubility in water, which may require the use of organic solvents for its preparation and use in experiments.
Zukünftige Richtungen
There are several future directions for research on [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential applications in other fields, such as neuroprotection and cardiovascular diseases. Additionally, the development of more efficient and cost-effective synthesis methods for [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione may facilitate its use in a wider range of studies.
Conclusion:
In conclusion, [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity of the final product. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been studied for its anticancer, antiviral, and antimicrobial properties, and its mechanism of action is believed to involve modulation of cellular signaling pathways. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has several advantages for lab experiments, but also has limitations that need to be considered. There are several future directions for research on [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione, which may lead to the development of new therapeutic agents and improve our understanding of cellular signaling pathways.
Synthesemethoden
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione can be synthesized using a multistep reaction process. The synthesis starts with the preparation of 4-chlorobenzylamine, which is then reacted with indole-3-carboxaldehyde to form the intermediate product. The intermediate product is then reacted with morpholine and thioamide to obtain [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione. The synthesis process has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antimicrobial properties. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antiviral activity against various viruses, including HIV and influenza. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has also been studied for its antimicrobial properties against bacterial and fungal pathogens.
Eigenschaften
Produktname |
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione |
|---|---|
Molekularformel |
C20H19ClN2OS |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
[1-[(4-chlorophenyl)methyl]indol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C20H19ClN2OS/c21-16-7-5-15(6-8-16)13-23-14-18(17-3-1-2-4-19(17)23)20(25)22-9-11-24-12-10-22/h1-8,14H,9-13H2 |
InChI-Schlüssel |
NHZAFGASKVLBQQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)


![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B298888.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298890.png)

![4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B298893.png)


![N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B298898.png)
![N'-[(E)-(2-oxonaphthalen-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B298899.png)
![methyl 1-(3,5-dimethylphenyl)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298900.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298903.png)